molecular formula C14H17NOS B14557267 7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde CAS No. 62240-35-1

7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde

Cat. No.: B14557267
CAS No.: 62240-35-1
M. Wt: 247.36 g/mol
InChI Key: KEICQQODGZTERP-UHFFFAOYSA-N
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Description

7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde is a complex organic compound that belongs to the class of pyrrolizine derivatives. This compound is characterized by the presence of a phenylsulfanyl group attached to a hexahydro-1H-pyrrolizine ring, which is further functionalized with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde typically involves the cyclization of acyclic precursors or the modification of pyrrolidine derivatives. One common method is the cyclization of pyrrolidine derivatives, which can be achieved through various cyclization reactions, such as the Dieckmann reaction . The reaction conditions often involve the use of strong bases and solvents like methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62240-35-1

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

7-phenylsulfanyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carbaldehyde

InChI

InChI=1S/C14H17NOS/c16-10-11-6-8-15-9-7-13(14(11)15)17-12-4-2-1-3-5-12/h1-5,10-11,13-14H,6-9H2

InChI Key

KEICQQODGZTERP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC(C2C1C=O)SC3=CC=CC=C3

Origin of Product

United States

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